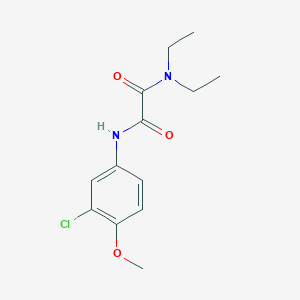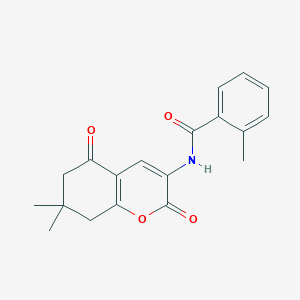
N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide
説明
N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0927701 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reagent Development
Research on compounds closely related to N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide explores their synthesis and utility as reagents in chemical transformations. For instance, compounds with similar structural features have been developed for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity. This indicates the potential of this compound and related compounds as valuable tools in synthetic organic chemistry for the construction of complex molecules (Netz & Seidel, 1992).
Corrosion Inhibition
Another field of application is in the development of corrosion inhibitors for industrial applications. Research on α-aminophosphonates, compounds structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions, a common scenario in industrial pickling processes. These inhibitors show high efficiency at low concentrations and act by adsorbing onto the metal surface, thereby protecting it from corrosion (Gupta et al., 2017).
Photophysical Properties
The study of photophysical properties of organic compounds, including those structurally similar to this compound, reveals their potential applications in the development of materials for optoelectronics and as probes in biological systems. The understanding of their vibronic interaction, phosphorescence emission, and the effect of solvents and temperature on their photophysical behavior can lead to the design of new materials with tailored properties for specific applications (Bangal et al., 1996).
Agricultural Chemical Research
In the agricultural sector, derivatives of this compound might find application in the synthesis and study of herbicides and pesticides. Understanding the adsorption, mobility, efficacy, and metabolic pathways of these chemicals in soil and plants can lead to the development of more efficient and environmentally friendly agrochemicals (Peter & Weber, 1985).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-4-16(5-2)13(18)12(17)15-9-6-7-11(19-3)10(14)8-9/h6-8H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNMCGYPMLDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B4587333.png)
![methyl 6-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4587337.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-6-nitro-2H-chromene-3-carboxamide](/img/structure/B4587344.png)
![4-[4-(allyloxy)benzylidene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4587347.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4587355.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B4587361.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4587368.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4587374.png)
![(5E)-1-(3-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4587377.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4587381.png)
![N-(4-methoxyphenyl)-5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxamide](/img/structure/B4587383.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4587390.png)
![6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4587425.png)
